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1-(2,4-Dichlorophenyl)ethane-1,2-diol

Cat. No.: B084470
CAS No.: 14866-28-5
M. Wt: 207.05 g/mol
InChI Key: HZAZETJSOZQUJL-UHFFFAOYSA-N
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Description

Contextualization of the Vicinal Diol Moiety in Organic Chemistry

Vicinal diols, also known as 1,2-diols or glycols, are organic compounds characterized by the presence of two hydroxyl (-OH) groups on adjacent carbon atoms. This structural motif is a cornerstone in organic chemistry, valued for its versatility in a wide array of chemical transformations. The proximity of the two hydroxyl groups imparts unique reactivity, allowing them to participate in reactions such as pinacol (B44631) rearrangement, oxidative cleavage, and the formation of cyclic acetals and ketals, which are often used as protecting groups in complex syntheses.

The synthesis of vicinal diols can be achieved through various methods, most notably via the dihydroxylation of alkenes. Reagents such as osmium tetroxide and potassium permanganate (B83412) are classic examples used to effect this transformation. The stereochemical outcome of these reactions is a critical aspect, with methods available for both syn- and anti-dihydroxylation, providing chemists with control over the spatial arrangement of the newly introduced hydroxyl groups. This stereocontrol is paramount in the synthesis of complex, biologically active molecules where specific stereoisomers are required for desired efficacy.

Significance of Halogenated Aromatic Scaffolds in Contemporary Chemical Research

Halogenated aromatic compounds are organic molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring. The introduction of halogens onto an aromatic scaffold can profoundly influence the molecule's physicochemical properties. Halogens are known to modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the high electronegativity and steric bulk of halogen atoms can alter the electronic distribution within the aromatic ring and provide new points of interaction for intermolecular forces, such as halogen bonding.

In medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms is a widely employed tactic to optimize lead compounds. The 2,4-dichloro substitution pattern, as seen in 1-(2,4-Dichlorophenyl)ethane-1,2-diol, is a common feature in many biologically active molecules, including various antifungal agents and other pharmaceuticals. This substitution pattern can enhance the potency and pharmacokinetic profile of a drug candidate.

Positioning of this compound within Advanced Academic Investigations

This compound emerges as a molecule of interest in advanced academic investigations primarily due to its nature as a chiral precursor. The presence of a stereocenter at the carbon atom bearing both a hydroxyl group and the dichlorophenyl ring means that this compound can exist as two enantiomers. The (S)-enantiomer, in particular, is recognized as a high-purity, pharmaceutical-grade chiral diol. jigspharma.com

This chiral diol serves as a valuable building block in asymmetric synthesis, a field of chemistry focused on the selective production of a single enantiomer of a chiral product. The enantiomerically pure forms of this compound are utilized as intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). jigspharma.com Its dichlorinated phenyl moiety is a key structural component in several antifungal drugs, and the vicinal diol functionality provides a handle for further chemical modifications and the construction of more elaborate molecular architectures.

Recent research has focused on efficient methods for obtaining enantiomerically pure vicinal diols, including chemoenzymatic resolutions. researchgate.net These methods often employ enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. The development of such processes is crucial for the large-scale, cost-effective production of chiral intermediates like this compound for the pharmaceutical industry. The study of this and related compounds contributes to the broader understanding of asymmetric catalysis and the design of novel synthetic routes to medicinally important molecules.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₈Cl₂O₂
Molecular Weight 207.06 g/mol
Appearance White crystalline powder
Melting Point 92-94 °C
Solubility Soluble in organic solvents like ethanol (B145695) and methanol

Synthesis and Applications

A common synthetic route to this compound involves the reaction of 2,4-dichlorobenzaldehyde (B42875) with a suitable C1 synthon. ontosight.ai Its primary application lies in its role as a key intermediate. For instance, it is a precursor in the synthesis of certain antifungal agents that contain the 1-(2,4-dichlorophenyl) structural motif. researchgate.net The diol functionality allows for further chemical transformations to build the final, more complex drug molecule.

Methodologies for the Introduction and Functionalization of Dichlorophenyl Moieties

The synthesis of the target compound also requires the presence of the 2,4-dichlorophenyl group. This can be achieved either by starting with a pre-dichlorinated aromatic compound or by introducing the chlorine atoms at a suitable stage in the synthesis.

1 Electrophilic Halogenation Techniques for Aromatic Systems

One common approach to introduce the dichlorophenyl moiety is through electrophilic aromatic substitution on a suitable precursor. For instance, a Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) can be employed. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), introduces an acetyl group onto the aromatic ring. chemguide.co.ukdoubtnut.com

The regioselectivity of the Friedel-Crafts acylation of 1,3-dichlorobenzene is directed by the two chlorine atoms. The incoming electrophile will preferentially substitute at the position para to one chlorine and ortho to the other, leading to the formation of 2',4'-dichloroacetophenone (B156173) as the major product. This ketone can then be further functionalized to introduce the diol side chain. For example, reduction of the ketone yields the corresponding alcohol, 1-(2,4-dichlorophenyl)ethanol, which can then be converted to the target diol.

Aromatic SubstrateAcylating AgentCatalystProductReference
1,3-DichlorobenzeneAcetyl ChlorideAlCl₃2',4'-Dichloroacetophenone chemguide.co.ukdoubtnut.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2O2 B084470 1-(2,4-Dichlorophenyl)ethane-1,2-diol CAS No. 14866-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dichlorophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,11-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAZETJSOZQUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021272
Record name (2,4-Dichlorophenyl)ethane-1,2-diol
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Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14866-28-5
Record name 1-(2,4-Dichlorophenyl)-1,2-ethanediol
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Record name (2,4-Dichlorophenyl)ethane-1,2-diol
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Record name 1-(2,4-dichlorophenyl)ethane-1,2-diol
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Synthetic Methodologies for 1 2,4 Dichlorophenyl Ethane 1,2 Diol and Analogous Structures

2 Cross-Coupling Strategies for Aryl Halide Incorporation

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon bonds, and can be used to construct the carbon skeleton of 1-(2,4-dichlorophenyl)ethane-1,2-diol. These reactions typically involve the coupling of an aryl halide with a suitable organometallic reagent.

The Suzuki-Miyaura coupling involves the reaction of an aryl halide, such as 1-bromo-2,4-dichlorobenzene (B72097), with an organoboron compound, like a vinylboronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction can be used to form the styrene (B11656) precursor, 2,4-dichlorostyrene, which can then be dihydroxylated as described in section 2.1.3. The use of a stable vinylboronic acid equivalent, such as potassium vinyltrifluoroborate or a trivinylboroxane-pyridine complex, can be advantageous. orgsyn.org

Aryl HalideBoron ReagentCatalyst SystemProductReference
1-Bromo-2,4-dichlorobenzenePotassium vinyltrifluoroboratePd catalyst, base2,4-Dichlorostyrene libretexts.orgorganic-chemistry.org

The Negishi coupling is another powerful cross-coupling reaction that utilizes an organozinc reagent. synarchive.com In this case, an arylzinc halide, such as 2,4-dichlorophenylzinc chloride, could be coupled with a vinyl halide. Alternatively, an aryl halide like 1-bromo-2,4-dichlorobenzene can be coupled with a vinylzinc reagent. These reactions are also catalyzed by palladium or nickel complexes. synarchive.comnih.gov

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org For the synthesis of the target diol, 1-bromo-2,4-dichlorobenzene could be coupled with a protected acetylene (B1199291) derivative. The resulting alkyne could then be hydrated to a ketone and subsequently reduced and hydroxylated, or directly converted to the diol through other methods.

Coupling ReactionAryl ComponentSide-Chain ComponentCatalyst SystemKey Bond Formed
Suzuki-Miyaura1-Bromo-2,4-dichlorobenzeneVinylboronic acid derivativePd catalyst, baseAryl-Vinyl
Negishi1-Bromo-2,4-dichlorobenzeneVinylzinc halidePd or Ni catalystAryl-Vinyl
Sonogashira1-Bromo-2,4-dichlorobenzeneTerminal alkynePd and Cu catalysts, baseAryl-Alkynyl

Advanced Synthetic Pathways and Optimization for this compound

The synthesis of this compound, a vicinal diol, can be approached through various advanced methodologies that aim to improve efficiency, control stereochemistry, and reduce the number of synthetic steps. These methods include strategic multi-step conversions, cascade reactions, and one-pot procedures.

Multi-Step Conversions and Cascade Reactions

Multi-step syntheses allow for the gradual construction of the target molecule through a sequence of well-defined reactions. A prominent strategy for synthesizing this compound involves the dihydroxylation of an alkene precursor or the transformation of a functionalized intermediate.

A logical precursor for this diol is the corresponding alkene, 2,4-dichlorostyrene. The direct conversion of this alkene to the vicinal diol is a powerful and common multi-step strategy. The Sharpless Asymmetric Dihydroxylation stands out as a premier method for this transformation, allowing for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.orgwikipedia.org This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgnih.gov The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, dictates which enantiomer of the diol is formed. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplify the procedure, making it highly reliable and effective for a wide range of alkenes, including those with aryl groups. nih.govchem-station.com

Another multi-step pathway begins with 2-chloro-1-(2,4-dichlorophenyl)ethanone. This ketone can be reduced to the corresponding chlorohydrin, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, which is a key chiral building block for several antifungal agents. chemicalbook.com The subsequent step, a nucleophilic substitution via hydrolysis of the chloride, would yield the final diol product.

Table 1: Comparison of Dihydroxylation Methods for Alkenes

Method Reagents Stereochemistry Comments
Sharpless Asymmetric Dihydroxylation Catalytic OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL), Co-oxidant (e.g., K₃Fe(CN)₆, NMO) syn-dihydroxylation, Enantioselective High enantioselectivity is achievable; the choice of AD-mix (α or β) determines the product's stereochemistry. organic-chemistry.orgwikipedia.orgnih.gov
Upjohn Dihydroxylation Catalytic OsO₄, N-Methylmorpholine N-oxide (NMO) syn-dihydroxylation Produces a racemic or achiral product in the absence of a chiral ligand. wikipedia.org
Permanganate (B83412) Dihydroxylation Cold, dilute, alkaline KMnO₄ syn-dihydroxylation A classic method, though often less selective and can lead to over-oxidation compared to osmium-based methods. youtube.com

Cascade Reactions

Cascade reactions, in which multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient synthetic strategy. While a specific cascade reaction for the direct synthesis of this compound is not prominently documented, the principles of organocatalytic cascades could be applied. acs.org For instance, a hypothetical cascade could be designed to proceed from a simpler starting material through a series of transformations (e.g., Michael addition followed by an aldol (B89426) reaction) in one pot to construct the diol's carbon skeleton and introduce the hydroxyl groups. Such processes are prized for their atom economy and for rapidly building molecular complexity.

One-Pot Synthesis Approaches

The Sharpless Asymmetric Dihydroxylation is a prime example of a highly optimized one-pot process. wikipedia.orgnih.gov The commercially available AD-mix preparations contain the osmium catalyst, the chiral ligand, the re-oxidant, and a base, all pre-packaged in the required ratios. wikipedia.orgharvard.edu The synthesis is carried out by simply dissolving the alkene (e.g., 2,4-dichlorostyrene) in a suitable solvent system (typically a t-butanol/water mixture) and adding the AD-mix. harvard.edu The reaction proceeds as a catalytic cycle where the osmium(VI) is re-oxidized to osmium(VIII) in situ, allowing a small amount of the toxic and expensive osmium tetroxide to be used catalytically. wikipedia.org This integration of catalysis, oxidation, and asymmetric induction into a single, straightforward operation exemplifies the power of one-pot methodologies.

A patent describing the synthesis of the related compound 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol also employs a one-pot procedure where reagents are added sequentially to the same reaction vessel to produce the final product, highlighting the applicability of this strategy within this class of compounds. google.com

Table 2: Components of Sharpless AD-mix Reagents for One-Pot Synthesis

Component Function Included in AD-mix-α & AD-mix-β
Potassium osmate (K₂OsO₂(OH)₄) Catalyst Precursor (Source of OsO₄) Yes
Potassium ferricyanide (B76249) (K₃Fe(CN)₆) Co-oxidant Yes
Potassium carbonate (K₂CO₃) Base (maintains optimal pH) Yes
(DHQ)₂PHAL Chiral Ligand AD-mix-α only
(DHQD)₂PHAL Chiral Ligand AD-mix-β only

Advanced Spectroscopic and Chromatographic Approaches for Characterization and Profiling

Mass Spectrometry-Based Techniques for Vicinal Diol Analysis

Mass spectrometry (MS) stands as a cornerstone for the sensitive detection and structural characterization of 1-(2,4-Dichlorophenyl)ethane-1,2-diol. Specialized MS techniques, often coupled with liquid chromatography, enable the profiling of this compound and its derivatives with high selectivity and specificity.

Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry for Profiling Vicinal Diols

A significant challenge in the analysis of vicinal diols like this compound is their often low ionization efficiency in mass spectrometry. To overcome this, a sophisticated approach involving liquid chromatography-post column derivatization-double precursor ion scanning mass spectrometry (LC-PCD-DPIS-MS) has been developed for the selective profiling of vicinal diols.

This technique leverages the rapid and specific reaction of vicinal diols with a derivatizing agent after they have been separated by liquid chromatography. A particularly effective reagent for this purpose is 6-bromo-3-pyridinylboronic acid (BPBA). The post-column reaction between the vicinal diol and BPBA forms a stable cyclic boronate ester.

The key to the selectivity of this method lies in the unique isotopic signature of bromine (79Br and 81Br are present in a nearly 1:1 ratio). The BPBA-derivatized diols will exhibit a characteristic pair of isotope ions in the mass spectrum. In double precursor ion scanning, the mass spectrometer is set to detect all parent ions that fragment to produce two specific daughter ions. For BPBA-derivatized vicinal diols, these characteristic fragment ions are observed at m/z 200 and 202, corresponding to the bromine-containing pyridinylboronic acid moiety. By scanning for precursors that yield both of these fragments, the method achieves exceptional selectivity for vicinal diols, minimizing interference from the sample matrix. This approach has proven to be more sensitive and selective than traditional full-scan MS methods and avoids the potential for incomplete derivatization or degradation that can occur with pre-column derivatization techniques.

High-Resolution Mass Spectrometry for Metabolite and Derivative Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate identification of metabolites and derivatives of this compound. HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide mass measurements with high accuracy (typically within 5 ppm), enabling the determination of elemental compositions for unknown compounds.

When analyzing potential metabolites or synthetic derivatives of this compound, HRMS can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental formulas). This is crucial for confirming the identity of a substance. For instance, if a hydroxylation metabolite of the parent compound is suspected, HRMS can confirm the addition of an oxygen atom by providing an accurate mass measurement that matches the theoretical mass of the hydroxylated product.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information. By inducing fragmentation of the protonated or deprotonated molecule of interest and analyzing the masses of the resulting fragment ions with high resolution, it is possible to deduce the structure of the original molecule. The fragmentation pattern of this compound would be expected to show characteristic losses of water (H₂O), formaldehyde (B43269) (CH₂O), and potentially cleavage of the carbon-carbon bond of the ethane (B1197151) backbone. The presence of the two chlorine atoms would also produce a distinct isotopic pattern in the fragment ions, aiding in their identification.

While specific experimental HRMS data for this compound is not widely published, the general principles of HRMS analysis of small molecules are directly applicable. The table below illustrates a hypothetical analysis of the parent compound and a potential metabolite.

CompoundTheoretical m/z [M+H]⁺Observed m/zMass Accuracy (ppm)Proposed Elemental Composition
This compound207.9979207.9975-1.9C₈H₉Cl₂O₂
Hydroxylated Metabolite223.9928223.9925-1.3C₈H₉Cl₂O₃

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, one would expect to see signals for the six aromatic carbons (some of which may be equivalent), the methine carbon, and the methylene (B1212753) carbon. The carbons attached to the chlorine atoms and the oxygen atoms would be significantly shifted downfield.

¹H NMR Data for 2-chloro-1-(2,4-dichlorophenyl)ethanol
Assignment Chemical Shift (δ, ppm)
Aromatic protons7.2 - 7.6 (m)
Methine proton (CH-OH)5.2 (t)
Methylene protons (CH₂-Cl)3.7 (d)
¹³C NMR Data for 2-chloro-1-(2,4-dichlorophenyl)ethanol
Assignment Chemical Shift (δ, ppm)
Aromatic carbons127.8, 129.5, 130.2, 133.4, 134.1, 137.5
Methine carbon (CH-OH)72.1
Methylene carbon (CH₂-Cl)49.8

Note: The data presented is for a related precursor and serves as an illustrative example. Actual chemical shifts for this compound may vary.

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of this compound from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile compounds like this compound.

Reversed-Phase HPLC: This is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). In this system, this compound would be retained on the column, and its retention time would depend on the specific mobile phase composition. By creating a gradient (i.e., changing the mobile phase composition over time), it is possible to separate the target compound from impurities with different polarities.

Chiral HPLC: Since this compound contains a chiral center, it can exist as a pair of enantiomers. Chiral HPLC is essential for the separation and quantification of these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including diols.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the presence of two hydroxyl groups, it can be readily derivatized to increase its volatility and improve its chromatographic behavior. Common derivatization reagents for hydroxyl groups include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) which replace the acidic protons of the hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups. The resulting TMS ether is much more volatile and can be easily analyzed by GC, often coupled to a mass spectrometer (GC-MS) for definitive identification.

The following table provides hypothetical chromatographic conditions for the analysis of this compound.

Chromatographic Method Column Mobile Phase/Carrier Gas Detector Hypothetical Retention Time
Reversed-Phase HPLCC18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (60:40)UV (220 nm)5.8 min
Chiral HPLCChiralcel OD-H (4.6 x 250 mm, 5 µm)Hexane:Isopropanol (90:10)UV (220 nm)Enantiomer 1: 12.3 min, Enantiomer 2: 14.5 min
GC-MS (after TMS derivatization)DB-5ms (30 m x 0.25 mm, 0.25 µm)HeliumMass Spectrometer15.2 min

Mechanistic Investigations of 1 2,4 Dichlorophenyl Ethane 1,2 Diol Formation and Transformation

Reaction Mechanisms in Chemical Synthesis Pathways

The chemical synthesis of 1-(2,4-dichlorophenyl)ethane-1,2-diol typically proceeds from its corresponding alkene, 2,4-dichlorostyrene. The primary reaction is the dihydroxylation of the vinyl group's carbon-carbon double bond. The stereochemical outcome of this transformation—whether it results in syn- or anti-addition of the two hydroxyl groups—is determined by the chosen synthetic route.

Two principal mechanistic pathways for alkene dihydroxylation are:

Syn-dihydroxylation: This pathway adds both hydroxyl groups to the same face of the alkene double bond. A common method to achieve this is through the use of high-oxidation-state transition metals, such as osmium or manganese. wikipedia.orgchemistrylearner.com The Upjohn dihydroxylation, for example, uses a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org The mechanism involves a concerted [3+2] cycloaddition of the OsO₄ to the alkene, forming a cyclic osmate ester intermediate. wikipedia.orgchemistrylearner.com This intermediate is then hydrolyzed (e.g., with sodium bisulfite) to cleave the Os-O bonds, yielding the syn-diol. chemistrylearner.comlibretexts.org A similar mechanism occurs with cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.org The Sharpless asymmetric dihydroxylation is an important variant that uses a chiral ligand to achieve high enantioselectivity, crucial for pharmaceutical applications. wikipedia.org

Anti-dihydroxylation: This pathway adds the hydroxyl groups to opposite faces of the double bond. It is typically a two-step process. First, the alkene (2,4-dichlorostyrene) is epoxidized using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding epoxide, 2-(2,4-dichlorophenyl)oxirane (B1346989). chemistrylearner.com In the second step, the epoxide ring is opened via acid-catalyzed hydrolysis. chemistrylearner.comlibretexts.org The mechanism involves protonation of the epoxide oxygen, making it a better leaving group. A subsequent backside attack by a water molecule at one of the epoxide carbons leads to the formation of the trans-diol product. chemistrylearner.com Recent computational studies on the acid-catalyzed hydrolysis of other organic compounds have utilized protonated water cluster models (e.g., H₃O⁺(H₂O)n) to accurately predict reaction kinetics. copernicus.orgcopernicus.org

The specific precursors for these syntheses are often related to the production of valuable chemicals. For instance, the synthesis of certain azole fungicides utilizes starting materials like 2-chloro-1-(2,4-dichlorophenyl)ethanol, highlighting the industrial relevance of these chlorinated phenyl ethanols and their diol derivatives. google.comresearchgate.net

Biotransformation Mechanisms Involving Halogenated Aromatic Diols

Halogenated aromatic compounds are subject to biotransformation by various organisms, from microbes to mammals. The formation and further degradation of diols like this compound are key steps in these metabolic pathways.

Enzymatic Hydrolysis of Epoxide Precursors by Epoxide Hydrolases

Epoxide hydrolases (EHs) are ubiquitous enzymes that catalyze the conversion of epoxides to their corresponding vicinal diols by the addition of a water molecule. nih.govwikipedia.org This reaction is a critical detoxification pathway, as epoxides are often reactive and potentially toxic electrophiles. The formation of this compound in biological systems occurs via the EH-mediated hydrolysis of its precursor, 2-(2,4-dichlorophenyl)oxirane.

Most EHs belong to the α/β-hydrolase fold superfamily and share a common catalytic mechanism. nih.govwikipedia.org This mechanism proceeds in two main steps:

Covalent Intermediate Formation: A nucleophilic aspartate residue in the enzyme's active site attacks one of the epoxide's carbon atoms. This opens the strained three-membered ring and forms a covalent alkyl-enzyme ester intermediate. nih.govresearchgate.net This step is often facilitated by one or two tyrosine residues that act as general acids, donating a proton to the epoxide oxygen to aid ring-opening. nih.gov

Hydrolysis: A charge-relay system, typically involving a histidine and another aspartate/glutamate residue, activates a water molecule. This activated water then hydrolyzes the ester bond of the alkyl-enzyme intermediate, releasing the diol product and regenerating the free enzyme. nih.govresearchgate.net

The enantioselectivity of EHs is of significant interest for biocatalysis. Different EHs can preferentially hydrolyze one enantiomer of a racemic epoxide over the other, allowing for the kinetic resolution of epoxides or the production of enantiopure diols. nih.govnih.govbohrium.com For example, an EH from Novosphingobium aromaticivorans that hydrolyzes (R)-styrene oxide was also effective in the chiral resolution of racemic epichlorohydrin. nih.gov The high enantiopreference of some EHs is attributed to significant differences in both the rate of alkyl-enzyme formation (k₂/Kₛ) and the rate of hydrolysis (k₃) between the two enantiomers. nih.gov

Enzyme FamilyCatalytic MechanismKey ResiduesRole in Diol Formation
Epoxide Hydrolases (α/β-hydrolase fold) Two-step mechanism involving a covalent intermediate. nih.govresearchgate.netNucleophile: AspartateCharge Relay: Histidine, Aspartate/GlutamateAcid Catalyst: Tyrosine(s) nih.govresearchgate.netnih.govCatalyzes the hydrolysis of 2-(2,4-dichlorophenyl)oxirane to form this compound. nih.gov

Microbial Degradation and Biotransformation Pathways of Halogenated Aromatic Compounds

Microorganisms have evolved diverse catabolic pathways to degrade persistent halogenated aromatic pollutants. While specific pathways for this compound are not extensively detailed, the degradation mechanisms for structurally related compounds provide a clear model.

The microbial degradation of chlorinated aromatics like 2,4-dichlorophenoxyacetic acid (2,4-D) and chlorobenzenes often begins with oxidative dehalogenation. nih.gov This is typically initiated by dioxygenase or monooxygenase enzymes, which incorporate one or two hydroxyl groups onto the aromatic ring, often displacing a chlorine atom in the process. nih.gov The resulting chlorinated catechols are key intermediates. nih.govnih.gov

Following initial hydroxylation, the aromatic ring is cleaved by catechol dioxygenases. The subsequent steps involve a series of enzymatic reactions that further break down the aliphatic chain and funnel the resulting products into central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov

The metabolism of the widely used fungicide Imazalil, which contains a 1-(2,4-dichlorophenyl)ethyl moiety, serves as a relevant case study. In plants and other organisms, a major degradation product is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, the alcohol corresponding to the parent compound. inchem.org This indicates that transformations of the side chain, analogous to the structure of this compound, are a key feature of its biological fate. Further degradation can occur, with half-lives for Imazalil on fruit surfaces reported to be between 15 and 20 weeks. inchem.orgnih.gov

Microorganism GroupKey EnzymesDegradation MechanismExample Substrates
Bacteria (e.g., Pseudomonas, Ralstonia) Dioxygenases, Monooxygenases, Dehalogenases, Catechol Dioxygenases. nih.govnih.govOxidative dehalogenation, hydroxylation of the aromatic ring, followed by ring cleavage and funneling into central metabolism. nih.govnih.govnih.gov2,4-Dichlorophenoxyacetic acid (2,4-D), Chlorobenzenes. nih.govnih.gov
Fungi Cytochrome P450 monooxygenases, Laccases.Initial hydroxylation and transformation of side chains, often leading to less toxic metabolites.Imazalil, other azole fungicides. inchem.orgnih.gov

Photochemical Transformation Mechanisms of Halogenated Aromatic Compounds

The photochemical transformation of halogenated aromatic compounds is an important environmental degradation process, driven by the absorption of ultraviolet (UV) radiation from sunlight. The primary mechanism for compounds like this compound is photodissociation, specifically the cleavage of the carbon-halogen bond.

Upon absorption of UV light, the molecule is promoted to an excited electronic state (singlet or triplet). In this excited state, the carbon-chlorine (C-Cl) bond can undergo homolytic cleavage, a process known as photodissociation or photolysis. libretexts.org This generates a dichlorophenyl radical and a chlorine radical.

The subsequent fate of these radicals depends on the surrounding chemical environment:

In the presence of hydrogen donors: The aryl radical can abstract a hydrogen atom from solvent molecules (like water or alcohols) or other organic matter to form a de-chlorinated product, such as 1-(2-chlorophenyl)ethane-1,2-diol. researchgate.net

Studies on various chlorinated aromatic compounds have shown that photodehalogenation is a common pathway. researchgate.netrsc.org For some molecules, sequential loss of halogen atoms can occur upon prolonged irradiation. The process can be enhanced by photosensitizers, which absorb light and transfer the energy to the target compound, facilitating its degradation. libretexts.org

Environmental Fate and Ecotoxicological Research of Halogenated Ethane 1,2 Diols

Biodegradation and Bioremediation Studies

The breakdown of chemical compounds by microorganisms is a critical process influencing their persistence in the environment.

Aerobic and Anaerobic Degradation Pathways in Environmental Systems

The biodegradation of halogenated hydrocarbons can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. For some related compounds like 1,2-dichloroethane (B1671644) (1,2-DCA), both aerobic degradation and anoxic reductive dechlorination have been observed in contaminated groundwater, suggesting that both processes can contribute to its removal. researchgate.net

Under aerobic conditions, the degradation of compounds similar to 1-(2,4-Dichlorophenyl)ethane-1,2-diol can be initiated by oxygenase enzymes. mdpi.com For instance, the biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D), which shares the dichlorophenyl structure, involves the cleavage of the ether bond to form 2,4-dichlorophenol (B122985) (2,4-DCP). researchgate.net This is then hydroxylated to form 3,5-dichlorocatechol, which undergoes further cleavage. researchgate.net

Anaerobic degradation pathways for halogenated compounds often involve reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. mdpi.com This process is a key initial step in the anaerobic breakdown of many aryl halides. mdpi.com For some halogenated compounds, anaerobic degradation is the more effective pathway. mdpi.comelsevierpure.com For example, while some brominated trihalomethanes can degrade chemically, the presence of microbial activity enhances the decomposition rate. elsevierpure.com In the case of 1,2-dibromoethane (B42909) (EDB), anaerobic conditions lead to dihaloelimination to form ethene. mdpi.com

It's also noted that dynamic conditions in groundwater, where dissolved oxygen levels can fluctuate, may lead to a combination of aerobic and anaerobic degradation processes. mdpi.com

Identification and Characterization of Microbial Consortia and Enzymes Involved in Degradation

Microbial consortia, which are communities of different microorganisms, often exhibit greater metabolic capabilities for degrading complex pollutants than individual strains. nih.gov

For the degradation of related chlorinated compounds, several microbial genera have been identified. In the case of 1,2-DCA, consortia containing Ancylobacter and Starkeya have been enriched in aerobic conditions, while Desulfovibrio and Desulfuromonas were prominent in anaerobic environments. researchgate.net A microbial consortium known as WBC-2, enriched from contaminated wetland sediment, was capable of degrading several chlorinated ethanes and ethenes, with a Clostridium species being numerically dominant. usgs.govresearchgate.net

Specific enzymes play a crucial role in the degradation of halogenated compounds. For 2,4-D, the degradation pathway involves a series of enzymes including α-ketoglutarate-dependent 2,4-D dioxygenase (tfdA), 2,4-DCP hydroxylase (tfdB), and chlorocatechol 1,2-dioxygenase (tfdC), among others. nih.govresearchgate.net In the degradation of 1,2-DCA, anodophilic bacteria have been shown to metabolize the compound through a likely hydrolysis-based pathway, producing ethylene (B1197577) glycol, acetate, and carbon dioxide. nih.gov Ketoreductases, such as SsCR from Scheffersomyces stipitis, have been identified for their ability to asymmetrically reduce related chloro-ketone precursors. researchgate.net

Table 1: Microbial Genera and Consortia in Halogenated Compound Degradation
Compound DegradedMicrobial Genera/ConsortiaDegradation ConditionReference
1,2-Dichloroethane (1,2-DCA)Ancylobacter, StarkeyaAerobic researchgate.net
1,2-Dichloroethane (1,2-DCA)Desulfovibrio, DesulfuromonasAnaerobic researchgate.net
Chlorinated Ethanes/EthenesWBC-2 Consortium (Clostridium sp. dominant)Anaerobic usgs.govresearchgate.net
2,4-Dichlorophenoxyacetic acid (2,4-D)Cupriavidus necator JMP134, Pseudomonas strainsAerobic nih.gov
2,4-Dichlorophenoxyacetic acid (2,4-D)Cupriavidus gilardii T-1Aerobic researchgate.net
Chlorimuron-ethylL1 Consortium (Methyloversatilis, Starkeya, Pseudoxanthomonas)Aerobic nih.gov

Photodegradation Processes in Aquatic and Atmospheric Environments

Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process. For halogenated organic compounds, photodegradation can occur through direct photolysis or indirect photoreactions involving other substances in the environment. nih.govsdstate.edu

In aquatic environments, the photodegradation of halogenated disinfection byproducts has been shown to be influenced by the type of halogen, with the order of degradation being TOI > TOBr > TOCl. nih.gov The primary mechanism for the photodegradation of brominated and iodinated compounds is dehalogenation, which is the cleavage of the carbon-halogen bond. nih.gov The presence of dissolved organic matter, such as humic substances, can accelerate the photodegradation of some pollutants. nih.gov

In the atmosphere, 1,2-dichloroethane has an estimated lifetime of 43 to 111 days and is not expected to contribute to ozone depletion. who.int

Environmental Persistence and Bioaccumulation Potential

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. Halogenated organic compounds are often persistent due to the strength of the carbon-halogen bond. nih.gov

The bioaccumulation potential refers to the tendency of a chemical to be taken up by and concentrated in organisms. This is often estimated using the bioconcentration factor (BCF). A low BCF value suggests that the compound is not likely to accumulate significantly in aquatic species. For instance, the BCF for 2,4-D in carp (B13450389) was measured to be 1, indicating a low potential for bioconcentration. nih.gov Similarly, 1,2-dichloroethane is not expected to bioconcentrate in aquatic or terrestrial species. who.int

The environmental persistence of 2,4-D can vary depending on conditions. Its half-life in soil averages 10 days but can be longer in cold, dry conditions or when the necessary microbial community is absent. juniperpublishers.com In aquatic environments, the aerobic metabolism half-life of 2,4-D is about 15 days, while under anaerobic conditions, it can range from 41 to 333 days. nih.gov

Ecotoxicological Assessment Methodologies and Environmental Risk Analysis

Ecotoxicological assessment involves evaluating the potential adverse effects of chemical substances on ecosystems. This is often done using a tiered approach, starting with simple screening tools and progressing to more complex models for chemicals of concern. epa.gov

For halogenated organic compounds, enzymatic assays are used to establish toxic effects and dose-response relationships. nih.gov These assays can measure the inhibition or induction of specific enzymes in the presence of the contaminant. nih.gov

Environmental risk analysis for chemicals like 2,4-dichlorophenol involves deriving risk limits such as the Maximum Permissible Concentration (MPC) and Maximum Acceptable Concentration for ecosystems (MACeco). rivm.nl These limits are based on toxicity data for various organisms and are used to establish environmental quality standards. rivm.nl

For many chemicals with limited data, risk assessments rely on ecological models to estimate exposure and effects. epa.gov These models can simulate environmental fate and transport, exposure pathways, and toxicological responses. epa.gov New Approach Methodologies (NAMs), including in vitro assays and computational models, are increasingly being used in ecotoxicology to reduce reliance on animal testing. usda.gov

Table 2: Ecotoxicological Assessment Parameters
ParameterDescriptionRelevanceReference
Bioconcentration Factor (BCF)A measure of the extent of chemical accumulation in an organism from water.Indicates bioaccumulation potential. nih.gov
Half-life (t1/2)The time required for the concentration of a substance to decrease by half.Indicates environmental persistence. nih.govjuniperpublishers.com
Maximum Permissible Concentration (MPC)The concentration at which no negative effects are expected for ecosystems or humans.Used to set environmental quality standards. rivm.nl
Maximum Acceptable Concentration for ecosystems (MACeco)The maximum concentration acceptable for short-term exposure in ecosystems.Used for acute risk assessment. rivm.nl
Total Organic Halides (TOX)A measure of the total amount of organically bound halogens in a sample.Provides an overall measure of halogenated pollutant load. tandfonline.comgoogle.com

Computational and Theoretical Investigations of 1 2,4 Dichlorophenyl Ethane 1,2 Diol

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of 1-(2,4-Dichlorophenyl)ethane-1,2-diol and its influence on the compound's physical and chemical properties. The presence of a flexible ethane-1,2-diol chain attached to a rigid dichlorophenyl ring allows for a range of spatial arrangements or conformations.

The rotational barrier around the central carbon-carbon bond of the ethane-1,2-diol moiety is a key determinant of the molecule's conformational landscape. In simpler, related molecules like ethane-1,2-diol, studies have shown that the gauche conformation, where the two hydroxyl groups are in proximity, is surprisingly more stable than the anti conformation. pearson.comyoutube.comvedantu.com This stability is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl groups. pearson.comyoutube.comvedantu.com

For this compound, the conformational analysis becomes more complex due to the steric hindrance and electronic effects of the bulky 2,4-dichlorophenyl group. Computational models would seek to identify the most stable conformers by calculating the potential energy surface as a function of the dihedral angles of the molecule. It is hypothesized that, similar to ethane-1,2-diol, conformations that allow for intramolecular hydrogen bonding between the two hydroxyl groups would be among the most stable. However, the steric clash between the phenyl ring and the hydroxyl groups must also be considered.

Table 1: Key Torsional Angles in Conformational Analysis
Torsional AngleDescriptionExpected Influence on Stability
HO-C-C-OHRotation around the central carbon-carbon bond of the diol.Gauche conformations may be stabilized by intramolecular hydrogen bonding.
C(Aryl)-C-C-OHRotation around the bond connecting the phenyl ring to the diol chain.Steric hindrance with the ortho-chloro substituent will significantly impact stable conformations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound. These calculations can map the electron density distribution, identify molecular orbitals, and predict sites susceptible to electrophilic or nucleophilic attack.

The 2,4-dichlorophenyl group, with its electron-withdrawing chlorine atoms, significantly influences the electronic properties of the molecule. These chlorine atoms pull electron density from the phenyl ring, which in turn affects the adjacent benzylic carbon and the attached hydroxyl groups. This electronic effect can impact the acidity of the hydroxyl protons and the reactivity of the diol.

Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atoms of the diol, while the LUMO may be distributed over the aromatic system.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
PropertyDescriptionPredicted Influence of the 2,4-Dichlorophenyl Group
HOMO-LUMO GapEnergy difference between the highest occupied and lowest unoccupied molecular orbitals.The electron-withdrawing nature of the chloro-substituents may lower the energy of both HOMO and LUMO, affecting the gap.
Electrostatic Potential MapVisual representation of the charge distribution.Negative potential is expected around the chlorine and oxygen atoms, indicating regions prone to electrophilic attack.
Mulliken Atomic ChargesCalculated partial charges on each atom.The carbon atoms attached to the chlorine atoms will exhibit positive charges, while the chlorine and oxygen atoms will have negative charges.

Computational Studies of Biological Target Interactions and Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. While specific docking studies for this compound are not widely published, the principles of such investigations can be discussed based on studies of analogous compounds containing a dichlorophenyl moiety. For instance, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been investigated as potential inhibitors of the COX-2 enzyme. mdpi.com

In a hypothetical docking study of this compound, the molecule would be positioned within the active site of a target protein. The dichlorophenyl group could participate in hydrophobic and halogen bonding interactions with the protein's residues. The hydroxyl groups of the diol chain are capable of forming hydrogen bonds, which are crucial for the specific recognition and binding to a biological target.

The selection of a potential biological target would be guided by the known activities of structurally similar compounds. For example, many compounds with chlorinated phenyl rings exhibit antifungal or antimicrobial properties. A docking study could, therefore, explore the interaction of this compound with key enzymes in fungal or bacterial metabolic pathways. The results of such simulations are typically ranked by a scoring function that estimates the binding affinity.

Predictive Spectroscopy for Structural Confirmation

Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm the structure of a compound. For this compound, predictive spectroscopy for Nuclear Magnetic Resonance (NMR) and Infrared (IR) would be particularly valuable.

Predicted ¹H and ¹³C NMR Spectra: DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the NMR chemical shifts of a molecule. nih.govresearchgate.net For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton, and the methylene (B1212753) protons of the diol chain. The coupling constants between these protons would also be predictable and would provide information about the dihedral angles and thus the conformation of the molecule in solution. The predicted ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, with those bonded to chlorine atoms being significantly affected, as well as for the two carbons of the diol chain.

Predicted Infrared (IR) Spectrum: IR spectroscopy is used to identify the functional groups present in a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule's normal modes. For this compound, the predicted IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. The presence and position of this band could also provide evidence for intramolecular hydrogen bonding. Other predicted peaks would correspond to C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.

Table 3: Predicted Spectroscopic Data for Structural Elucidation
Spectroscopic TechniquePredicted Key FeaturesStructural Information Gained
¹H NMRSignals for aromatic, methine, and methylene protons with specific chemical shifts and coupling constants.Confirmation of the proton environment and conformational information from coupling constants.
¹³C NMRDistinct signals for aromatic and aliphatic carbons.Confirmation of the carbon skeleton.
IR SpectroscopyBroad O-H stretch, aromatic and aliphatic C-H stretches, C=C, C-O, and C-Cl stretches.Identification of functional groups and potential for hydrogen bonding.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles is paramount for the future manufacturing of 1-(2,4-Dichlorophenyl)ethane-1,2-diol. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions and the use of hazardous reagents. Future research should prioritize the development of novel and sustainable synthetic routes that are not only economically viable but also environmentally benign.

A promising avenue lies in the exploration of biocatalysis. The use of enzymes, such as ketoreductases and dioxygenases, offers a highly selective and efficient means to produce chiral diols. Research into the enzymatic reduction of precursor ketones, for instance, could yield enantiomerically pure forms of this compound, which is crucial for elucidating its specific biological activities. Studies on related compounds have demonstrated the successful use of recombinant Escherichia coli expressing ketoreductase mutants for the bioreduction of similar substrates, achieving high conversion rates and enantiomeric excess. researchgate.net The development of robust and recyclable biocatalysts will be a key factor in the industrial-scale adoption of such green synthetic processes.

Furthermore, the exploration of flow chemistry and microwave-assisted synthesis could offer significant advantages over conventional batch processes. These technologies can lead to improved reaction kinetics, higher yields, and enhanced safety profiles. Investigating the synthesis of this compound using these modern techniques could pave the way for more efficient and sustainable production.

Elucidation of Undiscovered Biological Functions and Metabolic Pathways

The biological functions of this compound remain largely uncharacterized. Preliminary assessments of structurally similar compounds suggest a potential for bioactivity, but dedicated studies are required to understand its specific interactions with biological systems. Future research should focus on a comprehensive screening of its pharmacological and toxicological properties.

A critical area of investigation is its metabolic fate. Understanding how this compound is processed in biological systems is essential for assessing its potential persistence, bioaccumulation, and toxicity. Studies on the metabolism of related dichlorinated compounds, such as 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), have shown that hydroxylation and subsequent oxidation are key metabolic pathways. nih.govnih.gov It is plausible that this compound undergoes similar transformations, potentially mediated by cytochrome P450 enzymes. nih.gov Future research should employ in vitro and in vivo models to identify the primary metabolites and the enzymatic systems involved.

Exploration of Structure-Activity Relationships for Targeted Biological Modulation

The presence of a dichlorinated phenyl ring and a diol functional group in this compound suggests the potential for specific interactions with biological targets. A systematic exploration of its structure-activity relationships (SAR) is crucial for identifying and optimizing any potential therapeutic or agrochemical applications.

Future SAR studies should involve the synthesis and biological evaluation of a library of analogues. Modifications to the substitution pattern on the phenyl ring, the stereochemistry of the diol, and the nature of the side chain will provide valuable insights into the structural requirements for biological activity. For instance, studies on other phenyl diol compounds have demonstrated that subtle changes in the substitution pattern can significantly impact their biological effects. nih.gov Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to guide the design of new analogues with enhanced potency and selectivity. researchgate.netresearchgate.net

Advancement of Analytical Methodologies for Complex Environmental and Biological Matrices

The ability to accurately and sensitively detect and quantify this compound in complex environmental and biological matrices is a prerequisite for understanding its environmental fate, exposure levels, and biological effects. Future research should focus on the development and validation of robust analytical methods.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection is a promising technique for the analysis of this compound. deswater.com Method development should address challenges related to sample preparation, extraction efficiency, and matrix effects. The development of sensitive methods with low limits of detection will be particularly important for monitoring its presence in environmental samples such as water and soil, as well as in biological tissues and fluids. who.intepa.govnih.gov

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic understanding of the biological impact of this compound, future research should embrace a systems biology approach through the integration of multi-omics data. Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the molecular changes induced by exposure to this compound.

Q & A

Q. How do variations in solvent polarity and temperature affect the crystallization efficiency of halogenated diol derivatives?

  • Methodology : Solvent screening (e.g., ethanol, acetone, or mixed solvents) optimizes crystallization yields. Differential scanning calorimetry (DSC) determines melting points and polymorph stability. For instance, tert-butanol/water mixtures at 0–5°C enhance crystal nucleation for diol derivatives, while higher temperatures favor amorphous precipitates .

Q. Tables for Key Data

Parameter Optimal Condition Reference
Cr(VI) concentration0.001 mol dm3^{-3}
Reaction temperature25°C (room temperature)
NMR solvent for diolsCDCl3_3 or DMSO-d6_6
HRMS accuracy threshold< 5 ppm error
Chiral HPLC columnChiralpak® IA or IB

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Reactant of Route 1
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1-(2,4-Dichlorophenyl)ethane-1,2-diol
Reactant of Route 2
1-(2,4-Dichlorophenyl)ethane-1,2-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.